molecular formula C7H6F3N3O B2586098 6-(Trifluoromethyl)picolinohydrazide CAS No. 883037-22-7

6-(Trifluoromethyl)picolinohydrazide

Cat. No. B2586098
CAS RN: 883037-22-7
M. Wt: 205.14
InChI Key: AYXMXMWRXBJKKW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)picolinohydrazide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Trifluoromethyl)picolinohydrazide were not found, trifluoromethyl groups are known to participate in various reactions. For instance, they can be generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)picolinohydrazide is a laboratory chemical with a molecular weight of 205.14 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Studies : Picolinohydrazide derivatives, such as (Z)-N′-(2-oxoindolin-3-ylidene)picolinohydrazide and its metal complexes, have been synthesized and characterized using spectroscopic techniques. These compounds show potential as growth-inhibiting agents against pathogenic bacteria and exhibit antitumor activity (Rakha, El‐Gammal, Metwally, & El-Reash, 2014).

Application in Sensory Devices

  • Fluorescence Probe for Al3+ : A diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit has been developed as a highly selective and sensitive fluorescence probe for aluminum ions (Al3+), showing a remarkable 95-fold enhancement in fluorescence intensity (Zhang, Wang, Liu, Fan, & Pu, 2016).

Chemical and Biological Activity

  • Anticancer Evaluation : A Benzothiazole derivative, showing broad-spectrum antiproliferative activity against various human cancer cell lines, was synthesized with a structural modification that included a picolinohydrazide unit (El-Damasy, Cho, Nam, Pae, & Keum, 2016).

  • Ligands in Catalysis : Picolinohydrazides have been evaluated as ligands in the zinc-catalyzed hydrosilylation of ketones, showcasing their utility in chemical catalysis (Surzhko, Roisnel, Le Grel, Grel, Lalli, & Argouarch, 2017).

Magnetic Properties and Molecular Magnets

  • Magnetocaloric Effect and Magnetic Relaxation : Hexanuclear lanthanide complexes featuring picolinohydrazide units exhibit remarkable magnetocaloric effects and slow magnetic relaxation behavior, useful in the study of molecular magnets (Wang, Xue, Jing, Ma, Yang, Luo, & Wu, 2020).

Analytical Applications

  • Visual Detection Sensors : Picolinohydrazide derivatives have been used to develop sensors for detecting various ions like Fe3+ and Cu2+, showcasing their application in environmental monitoring and bioimaging (Goswami, Das, Aich, Sarkar, Mondal, Quah, & Fun, 2013).

  • Fenton Reaction Acceleration : In environmental chemistry, picolinic acid, a related compound, has been used to accelerate the Fenton reaction for the degradation of pollutants, highlighting its role in environmental remediation (Yang, Shan, Pan, & Pignatello, 2021).

Safety and Hazards

6-(Trifluoromethyl)picolinohydrazide is classified as having acute toxicity (oral, category 4) and skin corrosion/irritation (category 2) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

Trifluoromethyl groups, such as the one in 6-(Trifluoromethyl)picolinohydrazide, are of significant interest in pharmaceutical and agrochemical products. The comprehensive coverage on trifluoromethylation reactions is expected to enrich the community towards further improvements in the field, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(14)13-11/h1-3H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXMXMWRXBJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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